molecular formula C19H20N2O4S B2386872 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-90-4

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2386872
CAS No.: 912762-90-4
M. Wt: 372.44
InChI Key: YSTYGWMVZQVPAH-UHFFFAOYSA-N
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Description

“N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The benzothiazole system is often found in various pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic methods, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the benzothiazole ring and the amide group. The benzothiazole ring is aromatic and relatively stable, while the amide group can participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” could be a potential candidate for further study in drug discovery .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-11(2)17-13(7-10)20-19(26-17)21-18(22)12-8-14(23-3)16(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTYGWMVZQVPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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